Cas no 939-99-1 (4-Trifluoromethylbenzyl Chloride)

4-Trifluoromethylbenzyl Chloride structure
939-99-1 structure
4-Trifluoromethylbenzyl Chloride
939-99-1
C8H6ClF3
194.581451892853
MFCD00040772
40361
87560149

4-Trifluoromethylbenzyl Chloride Properties

Names and Identifiers

    • 1-(Chloromethyl)-4-(trifluoromethyl)benzene
    • 4-(Trifluoromethoxy)benzylchloride
    • 4-(Trifluoromethyl)benzyl chloride
    • 4-Trifluoromethylbenzyl Chloride
    • p-(Trifluoromethyl)benzyl Chloride
    • 4-(Chloromethyl)benzotrifluoride
    • α-Chloro-α',α',α'-trifluoro-p-xylene
    • p-Xylene, a'-chloro-a,a,a-trifluoro- (7CI,8CI)
    • a-Chloro-p-(trifluoromethyl)toluene
    • p-Trifluoromethylbenzyl chloride
    • 4-trifluoromethyl benzyl chloride
    • Benzene, 1-(chloromethyl)-4-(trifluoromethyl)-
    • alpha'-Chloro-alpha,alpha,alpha-trifluoro-p-xylene
    • PubChem4700
    • KSC492S2R
    • 4-trifluoromethylbenzylchloride
    • 4-trifluoromethyl benzylchloride
    • TIMTEC
    • 1-(Chloromethyl)-4-(trifluoromethyl)benzene (ACI)
    • p-Xylene, α′-chloro-α,α,α-trifluoro- (7CI, 8CI)
    • p-(Trifluoromethyl)benzyl chloride
    • α-Chloro-p-(trifluoromethyl)toluene
    • EN300-15429
    • alpha-Chloro-alpha,alpha,alpha-trifluoro-p-xylene
    • 939-99-1
    • NS00022893
    • AC-9766
    • 1-chloromethyl-4-trifluoromethylbenzene
    • T2488
    • A'-chloro-A,A,A-trifluoro-p-xylene
    • 4-(trifluoromethyl) benzyl chloride
    • A16129
    • STK503681
    • SCHEMBL676931
    • 1-chloromethyl-4-trifluoromethyl benzene
    • AKOS000118139
    • 1-Chloromethyl-4-trifluoromethyl-benzene
    • CCRIS 5110
    • 4-(Trifluoromethyl)benzyl chloride, 98%
    • alpha-Chloro-alpha',alpha',alpha'-trifluoro-p-xylene
    • 4-trifluoromethyl-benzyl chloride
    • DTXSID20239870
    • PS-10650
    • ALBB-006036
    • MFCD00040772
    • +Expand
    • MFCD00040772
    • MCHDHQVROPEJJT-UHFFFAOYSA-N
    • 1S/C8H6ClF3/c9-5-6-1-3-7(4-2-6)8(10,11)12/h1-4H,5H2
    • FC(C1C=CC(CCl)=CC=1)(F)F
    • 511085

Computed Properties

  • 194.011012g/mol
  • 0
  • 3.4
  • 0
  • 3
  • 1
  • 194.011012g/mol
  • 194.011012g/mol
  • 0Ų
  • 12
  • 136
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • nothing
  • 0

Experimental Properties

  • 3.44420
  • 0.00000
  • n20/D 1.464(lit.)
  • 68°C/12mmHg(lit.)
  • 19°C(lit.)
  • Fahrenheit: 165.2 ° f
    Celsius: 74 ° c
  • colorless liquid
  • Insoluble in water, soluble in benzene, toluene and other organic solvents
  • Lachrymatory
  • 1.315 g/mL at 25 °C(lit.)

4-Trifluoromethylbenzyl Chloride Security Information

4-Trifluoromethylbenzyl Chloride Customs Data

  • 2903999090
  • China Customs Code:

    2903999090

    Overview:

    2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

4-Trifluoromethylbenzyl Chloride Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003MJD-5g
4-Trifluoromethylbenzyl Chloride
939-99-1 98%
5g
$9.00 2024-04-19
A2B Chem LLC
AB68377-5g
4-(Trifluoromethyl)benzyl chloride
939-99-1 98%
5g
$9.00 2024-07-18
Aaron
AR003MRP-1g
4-Trifluoromethylbenzyl Chloride
939-99-1 98%
1g
$5.00 2024-07-18
abcr
AB108566-100 g
4-(Trifluoromethyl)benzyl chloride, 98%; .
939-99-1 98%
100g
€219.90 2022-09-01
Alichem
A013010186-250mg
4-(Trifluoromethyl)benzyl chloride
939-99-1 97%
250mg
$489.60 2023-08-31
Ambeed
A617984-5g
1-(Chloromethyl)-4-(trifluoromethyl)benzene
939-99-1 98%
5g
$11.0 2024-05-28
Apollo Scientific
PC7633G-5g
4-(Trifluoromethyl)benzyl chloride
939-99-1 98%
5g
£10.00 2024-05-25
Chemenu
CM375923-100g
1-(chloromethyl)-4-(trifluoromethyl)benzene
939-99-1 95%+
100g
$99 2024-07-19
eNovation Chemicals LLC
D956083-100g
4-Trifluoromethylbenzyl Chloride
939-99-1 98%
100g
$190 2022-06-09
Fluorochem
007610-1g
4-(Trifluoromethyl)benzyl chloride
939-99-1 98%
1g
£10.00 2022-02-28

4-Trifluoromethylbenzyl Chloride Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Thionyl chloride Solvents: Dichloromethane ;  1 - 4 h, rt
Reference
Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors
Yan, Yu-Hang; Li, Wenfang; Chen, Wei; Li, Chao; Zhu, Kai-Rong ; et al, European Journal of Medicinal Chemistry, 2022, 228,

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Dimethylacetamide ,  Thionyl chloride Solvents: Dichloromethane ;  cooled; 45 min, 25 °C
1.2 Reagents: Water Solvents: Dichloromethane ;  cooled
Reference
An efficient dimethylacetamide-promoted conversion of alcohols to alkyl chlorides
Zheng, Dagui; Zhou, Anxi; Zhu, Xianhong; Zheng, Hongfu; Sun, Xiangqian, Youji Huaxue, 2016, 36(1), 137-142

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Chlorotrimethylsilane ;  rt → 55 °C; 6 h, 55 °C
Reference
Green preparation of chlorinated compounds
, China, , ,

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Dichlorodiphenylmethane Catalysts: Iron chloride (FeCl3) Solvents: Chloroform ;  1 h, rt
Reference
Ferric(III) Chloride Catalyzed Halogenation Reaction of Alcohols and Carboxylic Acids Using α,α-Dichlorodiphenylmethane
Lee, Chang-Hee; Lee, Soo-Min; Min, Byul-Hana; Kim, Dong-Su ; Jun, Chul-Ho, Organic Letters, 2018, 20(8), 2468-2471

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Thionyl chloride ;  0 °C; 5 min, 0 °C; 0 °C → 70 °C; 1 h, 70 °C
1.2 Reagents: Sodium bicarbonate ;  basified
Reference
Triazole derivative and its preparation method, application in preparation of pesticide for preventing or treating crop diseases or regulating plant growth
, World Intellectual Property Organization, , ,

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Chlorosuccinimide Catalysts: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone ,  N-Hydroxyphthalimide Solvents: Acetonitrile ;  16 h, 80 °C
Reference
N-Hydroxyphthalimide/benzoquinone-catalyzed chlorination of hydrocarbon C-H bond using N-chlorosuccinimide
Li, Zi-Hao; Fiser, Bela; Jiang, Biao-Lin; Li, Jian-Wei; Xu, Bao-Hua; et al, Organic & Biomolecular Chemistry, 2019, 17(13), 3403-3408

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Tetrabutylammonium iodide ,  Triphenylphosphine Solvents: 1,2-Dichloroethane ;  0.5 h, 120 °C
Reference
Halogenation through Deoxygenation of Alcohols and Aldehydes
Chen, Jia; Lin, Jin-Hong ; Xiao, Ji-Chang, Organic Letters, 2018, 20(10), 3061-3064

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Benzotrichloride ,  Phenylsilane Catalysts: Trioctylphosphine ;  24 h, 100 °C
Reference
Organocatalytic Chlorination of Alcohols by P(III)/P(V) Redox Cycling
Longwitz, Lars; Jopp, Stefan; Werner, Thomas, Journal of Organic Chemistry, 2019, 84(12), 7863-7870

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Titanium tetrachloride ,  Ammonia borane Solvents: Diethyl ether ,  1,2-Dichloroethane ;  0 °C; 1 min, 0 °C; 24 h, reflux; rt → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
Reference
Balancing Lewis Acidity and Carbocation Stability for the Selective Deoxyhalogenation of Aryl Carbonyls and Carbinols
Ramachandran, P. Veeraraghavan ; Alawaed, Abdulkhaliq A.; Hamann, Henry J., Organic Letters, 2023, 25(25), 4650-4655

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: 1,1,3,3-Tetramethyldisiloxane ,  Cupric chloride Catalysts: Gallium chloride Solvents: 1,2-Dichloroethane ;  5 h, rt
Reference
Gallium-Catalyzed Reductive Chlorination of Carboxylic Acids with Copper(II) Chloride
Sakai, Norio; Nakajima, Takumi; Yoneda, Shinichiro; Konakahara, Takeo; Ogiwara, Yohei, Journal of Organic Chemistry, 2014, 79(21), 10619-10623

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Thionyl chloride Solvents: Dimethylformamide ,  Dichloromethane ;  0 °C; 1 h, rt
Reference
Site-selective carbonylation of arenes via C(sp2)-H thianthrenation: direct access to 1,2-diarylethanones
Zhang, Jiajun; Wang, Le-Cheng; Bao, Zhi-Peng; Wu, Xiao-Feng, Chemical Science, 2023, 14(28), 7637-7641

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ;  0 °C; 1 h, 0 °C → rt
Reference
Nickel-catalyzed reductive benzylation of tertiary alkyl halides with benzyl chlorides and chloroformates
Wang, Jiabao; Gong, Yuxin; Sun, Deli; Gong, Hegui, Organic Chemistry Frontiers, 2021, 8(12), 2944-2948

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water ;  rt → reflux; 24 h, reflux
Reference
Process for preparing p-trifluoromethyl benzyl chloride
, China, , ,

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water ;  24 h, rt → reflux
Reference
Method for preparing 4-trifluoromethyl-benzyl chloride
, China, , ,

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ;  0 °C; 1 h, rt
Reference
Cu-Catalyzed Suzuki-Miyaura reactions of primary and secondary benzyl halides with arylboronates
Sun, Yan-Yan; Yi, Jun; Lu, Xi; Zhang, Zhen-Qi; Xiao, Bin; et al, Chemical Communications (Cambridge, 2014, 50(75), 11060-11062

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Phosphorus pentachloride Solvents: Toluene
Reference
Contributions to the Asymmetric Catalysis of C-C Couplings, and to the Chemical Induction of Cardiomyogenesis from Embryonic Stem Cells
Seelig, Bianca, 2010, , ,

Synthetic Circuit 17

Reaction Conditions
Reference
Structural development studies of PPARs ligands based on tyrosine scaffold
De Filippis, Barbara; Linciano, Pasquale; Ammazzalorso, Alessandra; Di Giovanni, Carmen; Fantacuzzi, Marialuigia; et al, European Journal of Medicinal Chemistry, 2015, 89, 817-825

Synthetic Circuit 18

Reaction Conditions
Reference
Preparation of nitrogenous heterocyclic compounds as hyperlipemia remedies
, World Intellectual Property Organization, , ,

Synthetic Circuit 19

Reaction Conditions
Reference
4-Trifluoromethylbenzyl chloride: Preparation, kinetics and mechanism of its change into bis(4-trifluoromethylbenzyl) ether in alkaline dioxane-water media
Riad, Y.; Gundermann, K. D.; Bardan, A. A. El, Egyptian Journal of Chemistry, 1994, 37(2), 123-30

4-Trifluoromethylbenzyl Chloride Raw materials

4-Trifluoromethylbenzyl Chloride Preparation Products

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